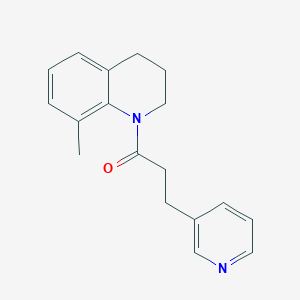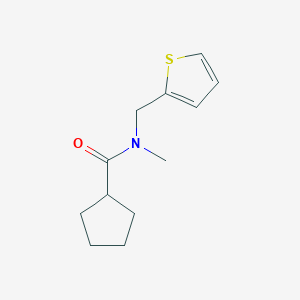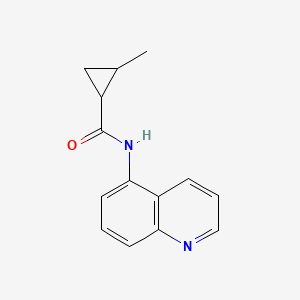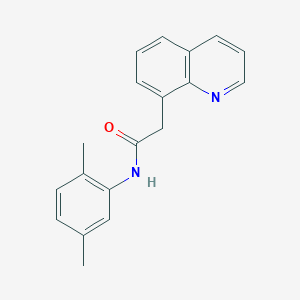
N-methyl-2-methylsulfanyl-N-pyridin-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-methylsulfanyl-N-pyridin-2-ylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been studied for its potential use in various scientific research applications due to its unique properties. In
Mecanismo De Acción
The mechanism of action of N-methyl-2-methylsulfanyl-N-pyridin-2-ylbenzamide is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the activity of certain enzymes involved in tumor growth. It has also been suggested that it may exert its anti-inflammatory activity by inhibiting the production of certain inflammatory mediators. Additionally, it has been suggested that it may exert its antifungal activity by disrupting the cell membrane of fungi.
Biochemical and Physiological Effects:
N-methyl-2-methylsulfanyl-N-pyridin-2-ylbenzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of certain tumor cells and has been found to reduce inflammation in animal models. Additionally, it has been found to exhibit antifungal activity against various fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-2-methylsulfanyl-N-pyridin-2-ylbenzamide in lab experiments is its unique properties, which make it a potential candidate for various scientific research applications. However, one limitation of using N-methyl-2-methylsulfanyl-N-pyridin-2-ylbenzamide is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-methyl-2-methylsulfanyl-N-pyridin-2-ylbenzamide. One direction is to further investigate its potential use as an anti-cancer agent and to determine the specific mechanisms involved in its antitumor activity. Another direction is to study its potential use as an anti-inflammatory agent and to determine its effectiveness in treating various inflammatory diseases. Additionally, further research is needed to determine its potential use as an antifungal agent and to investigate its mechanism of action against fungi.
Métodos De Síntesis
The synthesis of N-methyl-2-methylsulfanyl-N-pyridin-2-ylbenzamide involves the reaction of 2-chloronicotinoyl chloride with N-methyl-2-mercaptoacetamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-methyl-2-methylsulfanyl-N-pyridin-2-ylbenzamide.
Aplicaciones Científicas De Investigación
N-methyl-2-methylsulfanyl-N-pyridin-2-ylbenzamide has been studied for its potential use in various scientific research applications. It has been found to exhibit antitumor activity and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as an anti-inflammatory agent and has been found to exhibit anti-inflammatory activity. Additionally, it has been studied for its potential use as an antifungal agent and has been found to exhibit antifungal activity.
Propiedades
IUPAC Name |
N-methyl-2-methylsulfanyl-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-16(13-9-5-6-10-15-13)14(17)11-7-3-4-8-12(11)18-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVFGJJKKANWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=N1)C(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505654.png)

![N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505666.png)
![N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505674.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7505682.png)




![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)


